

Mozenavir Repurposing: An In-Silico Screening Guide for Novel Drug Targets

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Compound of Interest		
Compound Name:	Mozenavir	
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This technical guide provides a comprehensive overview of the in-silico screening of **Mozenavir**, a known HIV-1 protease inhibitor, for potential novel therapeutic targets. This document is intended for researchers, scientists, and drug development professionals interested in computational drug repurposing strategies.

Introduction

Mozenavir (also known as DMP-450) is a potent and selective inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1][2] It functions by blocking the cleavage and processing of viral polyproteins, thereby inhibiting viral replication and maturation.[1] While its development for HIV/AIDS did not proceed to clinical success, its well-characterized structure and mechanism of action make it an excellent candidate for insilico drug repurposing studies.[2]

Recent computational studies have explored the potential of **Mozenavir** to interact with various other viral and human proteins, suggesting that its therapeutic applications could extend beyond HIV. One notable study investigated its efficacy against key targets of SARS-CoV-2, the virus responsible for COVID-19.[3][4][5]

This guide will detail the methodologies for in-silico screening, present the quantitative findings from these studies, and provide visual representations of the experimental workflows and relevant biological pathways.



Quantitative Data Summary

The following tables summarize the binding affinities of **Mozenavir** with its primary target, HIV-1 protease, and potential new targets identified through in-silico screening against SARS-CoV-2 proteins.

Table 1: Mozenavir Binding Affinity for Primary Target

Target	Method	Value
HIV-1 Protease	Ki	0.3 nM

Source: MedchemExpress.com.[1]

Table 2: In-Silico Binding Affinities of Mozenavir for Novel SARS-CoV-2 Targets

Target Protein	Binding Energy (kcal/mol)	Reference Drug	Reference Drug Binding Energy (kcal/mol)
Furin	-12.04	Decanoyl-RVKR- chloromethylketone	-6.89
Human ACE-2	-9.71	Chloroquine phosphate	-7.88
Main Protease (Mpro)	-8.79	Indinavir	-7.11
RNA-dependent RNA polymerase (RdRp)	-7.32	Remdesivir	-4.7
Spike Glycoprotein	-7.09	Arbidol	-7.86
TMPRSS2	-7.08	Camostat	-5.9

Source: Mamidala E, et al. Saudi J Biol Sci. 2022.[3]

Experimental Protocols



The following sections describe the typical methodologies employed in the in-silico screening of a drug candidate like **Mozenavir** for novel targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]

Protocol:

- Protein and Ligand Preparation:
 - Obtain the 3D structure of the target proteins from a repository like the Protein Data Bank (PDB).
 - Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Obtain the 3D structure of the ligand (Mozenavir) and optimize its geometry.
- Grid Generation:
 - Define a binding site on the target protein, typically the active site or a known allosteric site.
 - Generate a grid box that encompasses this binding site.
- Docking Simulation:
 - Utilize a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box.[7]
 - The program calculates the binding energy for each pose using a scoring function.
- Analysis of Results:
 - Rank the poses based on their binding energies. The pose with the lowest binding energy is considered the most favorable.



Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions)
 for the best-ranked poses.

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows for the assessment of the stability of the protein-ligand complex over time.

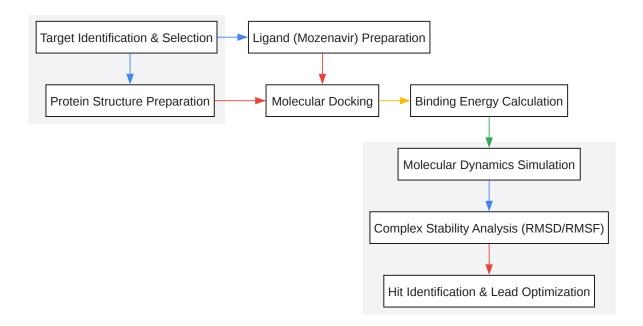
Protocol:

- System Setup:
 - Use the best-ranked docked complex from the molecular docking study as the starting structure.
 - Place the complex in a simulation box and solvate it with an appropriate water model.
 - Add ions to neutralize the system.
- · Minimization and Equilibration:
 - Perform energy minimization to remove any steric clashes.
 - Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
- Production Run:
 - Run the simulation for a specified period (e.g., nanoseconds) to collect trajectory data.
- Trajectory Analysis:
 - Analyze the trajectory to calculate parameters such as Root Mean Square Deviation
 (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.
 - Analyze the persistence of key protein-ligand interactions over time.

Visualizations



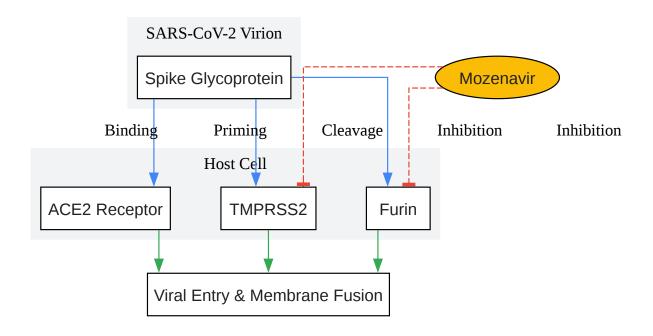
The following diagrams illustrate the in-silico screening workflow and a potential signaling pathway involving one of the identified novel targets.



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Caption: A generalized workflow for in-silico drug repurposing.





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Caption: Potential inhibition of SARS-CoV-2 entry by **Mozenavir**.

Conclusion

The in-silico evidence strongly suggests that **Mozenavir** has the potential to interact with multiple targets beyond its established role as an HIV-1 protease inhibitor. The notable binding affinities for several SARS-CoV-2 proteins, particularly the host protease Furin, indicate promising avenues for further investigation.[3][5] These computational findings warrant validation through in-vitro and in-vivo experimental studies to fully elucidate the therapeutic potential of **Mozenavir** as a repurposed drug. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for novel treatments for infectious diseases.

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